(E)-2-hydroxy-N'-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide

Description

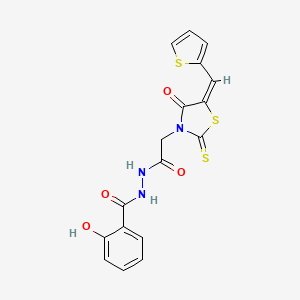

The compound (E)-2-hydroxy-N'-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide is a structurally complex molecule featuring a benzohydrazide moiety linked to a 4-oxo-2-thioxothiazolidin-3-yl acetyl group. The thiophen-2-ylmethylene substituent at the 5-position of the thiazolidinone ring introduces sulfur-based aromaticity, which may enhance electronic interactions and biological activity. This compound belongs to the rhodanine-3-acetic acid derivative family, a class known for diverse pharmacological properties, including antimicrobial and anticancer activities .

Properties

IUPAC Name |

2-hydroxy-N'-[2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S3/c21-12-6-2-1-5-11(12)15(23)19-18-14(22)9-20-16(24)13(27-17(20)25)8-10-4-3-7-26-10/h1-8,21H,9H2,(H,18,22)(H,19,23)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGVBULULXEOKD-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-hydroxy-N’-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzohydrazide with a suitable thioxothiazolidinone derivative under controlled conditions. The reaction often requires the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-2-hydroxy-N’-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohols or amines.

Substitution: The benzohydrazide and thiophene rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzohydrazide or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-hydroxy-N’-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studies on enzyme inhibition or receptor binding. Its structural features suggest potential activity against certain biological targets, which could be explored in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs, particularly if it demonstrates activity against specific diseases or conditions. Research into its pharmacokinetics, toxicity, and efficacy would be essential for further development.

Industry

Industrial applications could include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals. Its reactivity and functional groups make it a versatile compound for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-hydroxy-N’-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Pathway Modulation: The compound might affect various biochemical pathways, leading to changes in cellular metabolism or function.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Higher yields (e.g., 76% for 9d) are achieved with catalytic ZnCl₂, suggesting efficient cyclization .

- Melting points correlate with molecular rigidity; thieno[2,3-d]pyrimidine derivatives (e.g., compound 8) exhibit higher thermal stability .

Pharmacological Comparison

Biological activities vary significantly with substituent modifications:

Biological Activity

The compound (E)-2-hydroxy-N'-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetyl)benzohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) of this compound, highlighting its relevance in pharmacology and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the condensation of 2-hydroxybenzohydrazide with a thiazolidinone derivative. The reaction conditions and reagents used can significantly influence the yield and purity of the final product. Detailed protocols often include the use of solvents like ethanol or methanol under reflux conditions to facilitate the reaction.

Antimicrobial Activity

Research has indicated that hydrazone derivatives, including our compound of interest, exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been evaluated. For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound may serve as a potent antibacterial agent, particularly against Gram-positive bacteria .

Antioxidant Activity

The antioxidant potential of this compound has also been assessed using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that the compound possesses moderate antioxidant activity, comparable to standard antioxidants like ascorbic acid.

Cytotoxicity

Cytotoxic effects have been studied in various cancer cell lines. The compound demonstrated selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. This suggests potential applications in cancer therapy, particularly in targeting tumor cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives is often influenced by their structural components. In the case of this compound:

- Hydroxyl Group : The presence of the hydroxyl group at position 2 enhances solubility and bioavailability.

- Thiazolidinone Moiety : This component is crucial for the antimicrobial activity, likely due to its ability to interact with bacterial enzymes.

- Thiophene Ring : The thiophene moiety contributes to the overall stability and electron-donating properties, which are beneficial for biological interactions.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

- Anticancer Studies : A study involving a series of thiazolidine derivatives showed promising results in inhibiting tumor growth in vivo, supporting further exploration into hydrazone derivatives like our compound .

- Antimicrobial Efficacy : A comparative study revealed that compounds with similar structural features exhibited enhanced antimicrobial activity against resistant strains of bacteria, indicating a potential lead for drug development .

Q & A

Basic: What are the critical synthetic steps and reaction conditions for synthesizing this compound?

Answer:

The synthesis involves a multi-step approach:

- Step 1: Condensation of thiophen-2-ylmethylene with a thioxothiazolidinone precursor under basic conditions (e.g., sodium hydride in DMF or ethanol) to form the 4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl moiety .

- Step 2: Acetylation of the thiazolidinone intermediate using 2-chloroacetyl chloride or analogous reagents, followed by coupling with 2-hydroxybenzohydrazide via nucleophilic acyl substitution .

- Key Conditions:

- Solvent choice (e.g., ethanol for solubility, DMF for reactivity) .

- Catalysts (e.g., NaH for deprotonation) .

- Reaction monitoring via TLC or HPLC to track intermediates .

Advanced: How can reaction conditions be systematically optimized to improve yield and purity?

Answer:

Optimization strategies include:

- Design of Experiments (DoE): Statistical models (e.g., response surface methodology) to evaluate interactions between temperature, solvent polarity, and catalyst loading .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol improves crystallinity .

- In-line Analytics: Real-time monitoring via HPLC or FTIR to identify side products (e.g., over-oxidation of thioether groups) and adjust parameters dynamically .

- Purification Techniques: Gradient elution in column chromatography or preparative HPLC to isolate high-purity fractions .

Basic: What functional groups dominate the structure, and how do they influence reactivity?

Answer:

Key functional groups and their implications:

- Thioxothiazolidinone Core: The 4-oxo-2-thioxo group facilitates hydrogen bonding with biological targets, while the thiophen-2-ylmethylene substituent enhances π-π stacking in crystal packing .

- Benzohydrazide Moiety: The hydrazide (-NH-NH-) linkage is prone to hydrolysis under acidic conditions, requiring pH control during synthesis .

- Hydroxy Group: The 2-hydroxybenzoyl group can participate in chelation with metal ions, influencing solubility and catalytic activity .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions often arise from tautomerism or dynamic effects. Mitigation strategies include:

- Multi-Technique Validation:

- Computational Modeling: DFT calculations to predict NMR chemical shifts or IR vibrational modes for comparison with experimental data .

Advanced: How to design structure-activity relationship (SAR) studies for this compound's biological activity?

Answer:

SAR strategies include:

- Core Modifications:

- Replace thiophen-2-ylmethylene with furyl or phenyl groups to assess π-system effects on bioactivity .

- Modify the thioxothiazolidinone sulfur to sulfoxide/sulfone to study redox sensitivity .

- Side-Chain Variations:

- Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzohydrazide to enhance target binding .

- Explore alkylation of the hydroxy group to improve membrane permeability .

- Biological Assays: Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cell-based models to correlate structural changes with activity .

Basic: What analytical techniques are essential for confirming the compound's purity and identity?

Answer:

- Chromatography: HPLC with UV/Vis detection (λ = 254–280 nm) to quantify purity (>95%) .

- Spectroscopy:

- 1H/13C NMR: Assign peaks to confirm regiochemistry (e.g., E-configuration of the thiophen-2-ylmethylene group) .

- IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) stretches .

- Elemental Analysis: Match experimental C/H/N/S ratios to theoretical values .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Answer:

- Isomer Control: Use chiral catalysts (e.g., L-proline derivatives) or low-temperature conditions to suppress racemization at the hydrazide linkage .

- Reactor Design: Continuous-flow systems to ensure consistent mixing and heat transfer, minimizing side reactions (e.g., dimerization) .

- Crystallization Optimization: Seed crystals or anti-solvent addition to enforce the desired E-configuration during precipitation .

Basic: What are the compound's stability profiles under varying storage conditions?

Answer:

- Light Sensitivity: Store in amber vials to prevent photodegradation of the thiophen-2-ylmethylene group .

- Temperature: Stable at 4°C for short-term storage; lyophilization recommended for long-term preservation .

- pH Sensitivity: Degrades in strongly acidic/basic conditions due to hydrazide hydrolysis; buffer solutions (pH 6–8) are ideal .

Advanced: How to investigate the compound's mechanism of action using computational tools?

Answer:

- Docking Studies: Use AutoDock or Schrödinger to model interactions with target proteins (e.g., HDACs or kinases) .

- MD Simulations: Assess binding stability over time (≥100 ns trajectories) and identify key residues for mutagenesis validation .

- QSAR Modeling: Corrogate electronic descriptors (HOMO/LUMO, logP) with bioactivity data to predict optimized derivatives .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Toxicity: Assume acute toxicity (LD50 data pending); use fume hoods and PPE (gloves, lab coats) .

- Waste Disposal: Quench with oxidizing agents (e.g., KMnO₄) to degrade sulfur-containing byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.